2-{[3-cyano-4-(furan-2-yl)-5-hydroxy-4,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide
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Overview
Description
2-{[3-CYANO-4-(FURAN-2-YL)-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLIN-2-YL]SULFANYL}-N-(2-METHYLPHENYL)ACETAMIDE is a complex organic compound that features a quinoline core, a furan ring, and a cyano group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-CYANO-4-(FURAN-2-YL)-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLIN-2-YL]SULFANYL}-N-(2-METHYLPHENYL)ACETAMIDE typically involves multi-step organic reactions. One common method involves the reaction of cyanothioacetamide with furfural and 1,3-dicarbonyl compounds . The reaction conditions often include the use of ethanol as a solvent and sodium ethylate as a catalyst .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-{[3-CYANO-4-(FURAN-2-YL)-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLIN-2-YL]SULFANYL}-N-(2-METHYLPHENYL)ACETAMIDE can undergo several types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form various derivatives.
Reduction: The cyano group can be reduced to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano and amide groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to furanones, while reduction of the cyano group can yield primary amines.
Scientific Research Applications
2-{[3-CYANO-4-(FURAN-2-YL)-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLIN-2-YL]SULFANYL}-N-(2-METHYLPHENYL)ACETAMIDE has several scientific research applications:
Medicinal Chemistry: This compound has shown potential as an anticancer agent, particularly against leukemia cell lines.
Materials Science: The unique structural features of this compound make it a candidate for the development of new materials with specific electronic properties.
Biological Research: The compound’s ability to interact with various biological targets makes it useful for studying biochemical pathways and mechanisms.
Mechanism of Action
The mechanism of action of 2-{[3-CYANO-4-(FURAN-2-YL)-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLIN-2-YL]SULFANYL}-N-(2-METHYLPHENYL)ACETAMIDE involves its interaction with specific molecular targets. For instance, in its anticancer activity, the compound may inhibit certain enzymes or signaling pathways that are crucial for cancer cell survival and proliferation . The exact molecular targets and pathways are still under investigation.
Comparison with Similar Compounds
Similar Compounds
2-Cyano-N-(furan-2-ylmethyl)-2-(4-oxo-3-arylthiazolidin-2-ylidene)acetamide: This compound also features a cyano group and a furan ring, but differs in its thiazolidinone core.
4-(2-Furyl)-1,4-dihydronicotinonitriles: These compounds share the furan and cyano functionalities but have a different core structure.
Uniqueness
The uniqueness of 2-{[3-CYANO-4-(FURAN-2-YL)-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLIN-2-YL]SULFANYL}-N-(2-METHYLPHENYL)ACETAMIDE lies in its combination of a quinoline core with a furan ring and a cyano group, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C23H21N3O3S |
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Molecular Weight |
419.5 g/mol |
IUPAC Name |
2-[[3-cyano-4-(furan-2-yl)-5-oxo-4,6,7,8-tetrahydro-1H-quinolin-2-yl]sulfanyl]-N-(2-methylphenyl)acetamide |
InChI |
InChI=1S/C23H21N3O3S/c1-14-6-2-3-7-16(14)25-20(28)13-30-23-15(12-24)21(19-10-5-11-29-19)22-17(26-23)8-4-9-18(22)27/h2-3,5-7,10-11,21,26H,4,8-9,13H2,1H3,(H,25,28) |
InChI Key |
XOVMCCBJGLFHRZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CSC2=C(C(C3=C(N2)CCCC3=O)C4=CC=CO4)C#N |
Origin of Product |
United States |
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